Hypotension research often requires vasopressors that avoid severe reflex bradycardia. Metaraminol tartrate provides a mixed-action solution: indirect norepinephrine release plus direct α-1/β-1 agonism, elevating BP with minimal heart rate drop vs. phenylephrine. The tartrate salt ensures high aqueous solubility for injectable formulation; the free base is water-insoluble. Also available as CRM for HPLC assay calibration.
Metaraminol tartrate (CAS: 33402-03-8) is a potent sympathomimetic amine, specifically a stereoisomer of meta-hydroxynorephedrine, utilized as a vasopressor to treat hypotension. Its primary mechanism of action is predominantly indirect; it displaces endogenous norepinephrine from neuronal vesicles, which in turn stimulates adrenergic receptors. At higher doses, it also exhibits direct agonist activity on α-1 and, to a lesser extent, β-1 adrenergic receptors. This mixed-action profile, combining peripheral vasoconstriction with a variable effect on heart rate, is a key procurement-relevant attribute compared to other vasopressor agents. The tartrate salt form is specifically selected for its suitability in aqueous formulations for parenteral administration.
Substituting Metaraminol tartrate with its free base (CAS: 54-49-9) is impractical for most applications due to the latter's poor water solubility, making it unsuitable for the preparation of parenteral solutions. Furthermore, in-class substitution with other vasopressors like phenylephrine is not a direct equivalent. Phenylephrine is a pure α-agonist and is often associated with a significant reflex bradycardia (a decrease in heart rate), an effect less pronounced with metaraminol due to its mild β-adrenergic activity. This difference in hemodynamic profile makes metaraminol a specific choice in scenarios where maintaining heart rate is a clinical priority. Therefore, selection is driven by specific formulation requirements and desired physiological response, precluding simple substitution.
The tartrate salt form (CAS 33402-03-8) is specifically manufactured to ensure high water solubility, a critical parameter for its use in parenteral (injectable) formulations. Technical datasheets specify its solubility in water at concentrations suitable for clinical and research use, such as 10 mg/mL in PBS (pH 7.2). This contrasts sharply with the metaraminol free base, which is sparingly soluble and not viable for creating stable, high-concentration aqueous solutions required for injection or infusion.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in water; 10 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Metaraminol free base (sparingly soluble) |
| Quantified Difference | Qualitatively higher solubility enabling parenteral formulation |
| Conditions | Aqueous solution for injection/infusion |
This property is the primary reason for procuring the tartrate salt over the free base for any application requiring an aqueous solution, such as in vitro assays or clinical formulations.
In clinical settings, particularly during spinal anesthesia for Cesarean delivery, high doses of the purely α-agonist phenylephrine can induce reactive bradycardia (a drop in heart rate). Metaraminol's mild β-adrenergic activity counteracts this effect. A randomized, double-blind trial comparing infusions of metaraminol and phenylephrine found no significant difference in the incidence of maternal bradycardia between the two groups, even while metaraminol effectively prevented hypotension. This balanced activity profile is a key differentiator for applications where maintaining cardiac output is as important as raising blood pressure.
| Evidence Dimension | Incidence of Bradycardia |
| Target Compound Data | No significant difference in bradycardia incidence compared to phenylephrine in a head-to-head trial |
| Comparator Or Baseline | Phenylephrine (known to cause reflex bradycardia at high doses) |
| Quantified Difference | Avoids the known risk of bradycardia associated with high-dose pure α-agonists |
| Conditions | Prophylactic infusion to prevent hypotension during spinal anesthesia for elective caesarean section |
For researchers or clinicians selecting a vasopressor, metaraminol tartrate offers a more stable heart rate profile compared to the common substitute phenylephrine, which is a critical performance differentiator.
Metaraminol Tartrate with CAS 33402-03-8 is available as a pharmacopeial-grade Certified Reference Material (CRM). The United States Pharmacopeia (USP) monograph specifies an assay purity of not less than 99.0 percent and not more than 100.5 percent on a dried basis. Commercial suppliers offer Pharmaceutical Secondary Standards traceable to USP primary standards, produced and certified under ISO 17034 and ISO/IEC 17025. This level of certified purity and traceability is essential for use as a quantitative standard in pharmaceutical release testing and method development, a requirement not met by non-standard or crude grade materials.
| Evidence Dimension | Assay Purity (Dried Basis) |
| Target Compound Data | 99.0%–100.5% (per USP monograph) |
| Comparator Or Baseline | Non-pharmacopeial grade or crude mixtures (unspecified purity) |
| Quantified Difference | Defined and certified high purity range vs. undefined |
| Conditions | USP Reference Standard (RS) or traceable Certified Reference Material (CRM) |
Procurement for analytical or quality control labs must prioritize this exact, certified material to ensure assay accuracy, reproducibility, and compliance with regulatory standards.
Ideal for studies requiring a vasopressor that raises blood pressure with a minimized risk of inducing the severe reflex bradycardia often seen with pure alpha-1 agonists like phenylephrine. Its mixed-action profile allows for the investigation of blood pressure regulation while better preserving heart rate.
The high aqueous solubility of the tartrate salt makes this specific form the mandatory choice for developing and manufacturing stable, injectable solutions for preclinical or clinical use. The free base form is unsuitable for this core application.
As a Certified Reference Material (CRM) with a defined purity profile according to pharmacopeial standards, this compound is the correct choice for use as a quantitative standard in HPLC and other analytical methods for drug product release testing.
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